![molecular formula C9H9N3 B13805323 1H-[1,3]Diazepino[1,2-A][1,3]diazepine CAS No. 574003-48-8](/img/structure/B13805323.png)
1H-[1,3]Diazepino[1,2-A][1,3]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-[1,3]Diazepino[1,2-A][1,3]diazepine is a heterocyclic compound characterized by a fused diazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anxiolytic and analgesic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]diazepino[1,2-A][1,3]diazepine typically involves the intramolecular cyclization of precursor compounds. One common method starts with benzimidazole-2-sulfonic acid, which undergoes intramolecular cyclization to form the diazepine ring . Another approach involves the alkylation of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-A][1,3]benzimidazole derivatives in a neutral medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including cyclization and alkylation reactions, under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1H-[1,3]Diazepino[1,2-A][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its pharmacological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted diazepino derivatives, which can exhibit different pharmacological properties .
科学的研究の応用
1H-[1,3]Diazepino[1,2-A][1,3]diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
作用機序
The mechanism of action of 1H-[1,3]Diazepino[1,2-A][1,3]diazepine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the benzodiazepine site of the GABA A receptor, enhancing its anxiolytic effects. Additionally, it interacts with the 5-HT 2A receptor, contributing to its pharmacological profile .
類似化合物との比較
2,3,4,5-Tetrahydro[1,3]diazepino[1,2-A][1,3]benzimidazole: Shares a similar core structure but differs in the degree of saturation and substitution patterns.
1,2-Dihydro-4-diethylamino-5H-1,3-diazepin-2-one: Another diazepine derivative with distinct pharmacological properties.
Uniqueness: 1H-[1,3]Diazepino[1,2-A][1,3]diazepine is unique due to its specific ring fusion and substitution patterns, which confer distinct pharmacological properties compared to other diazepine derivatives .
特性
CAS番号 |
574003-48-8 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC名 |
1,6,8-triazabicyclo[5.5.0]dodeca-2,4,6,9,11-pentaene |
InChI |
InChI=1S/C9H9N3/c1-3-7-12-8-4-2-6-11-9(12)10-5-1/h1-8H,(H,10,11) |
InChIキー |
SRPDFLKYIZXMBW-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC=CC=CN2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


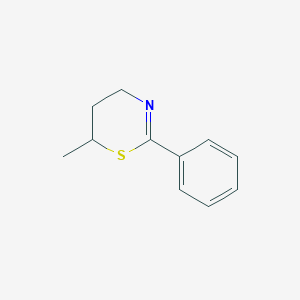
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)
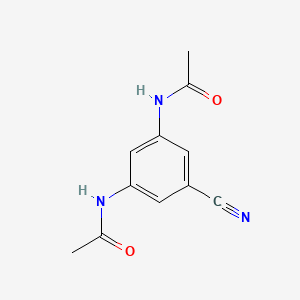
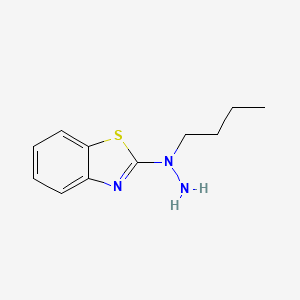
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)
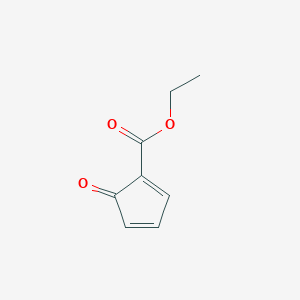
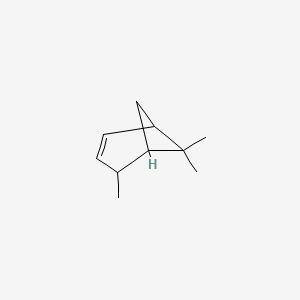
![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)
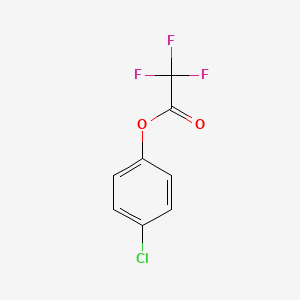
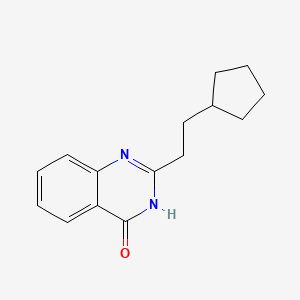
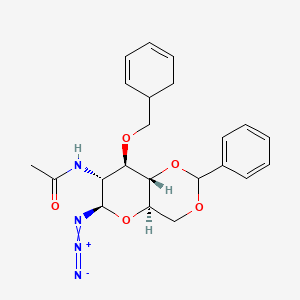
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

